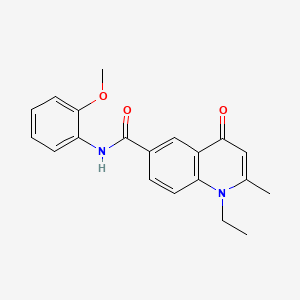![molecular formula C16H24ClNO2 B6112058 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride](/img/structure/B6112058.png)
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride typically involves the reaction of 2-methoxyphenol with but-2-enyl bromide to form 4-(2-methoxyphenoxy)but-2-ene. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(2-methoxyphenoxy)ethyl]-1-butanamine hydrochloride
- 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Comparison: 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride is unique due to its specific structural features, such as the piperidine ring and the methoxyphenoxy group. These features confer distinct chemical properties and biological activities compared to similar compounds. For instance, the presence of the piperidine ring may enhance its binding affinity to certain receptors, making it more effective in specific applications.
Eigenschaften
IUPAC Name |
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17;/h3-4,7-10H,2,5-6,11-14H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTCUMGRMRVNGN-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=CCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6111997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B6112002.png)

![5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one](/img/structure/B6112016.png)
![1-[2-({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6112023.png)
![4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6112028.png)
![1-(4-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6112044.png)

![1-(2-chlorobenzyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6112061.png)
![1-[2-methoxy-5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112066.png)
![N-(2-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6112079.png)
![5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6112085.png)
